molecular formula C20H16N2O3S2 B12091152 Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-

Cat. No.: B12091152
M. Wt: 396.5 g/mol
InChI Key: SJFUUYIYTZCECB-RFBAJPLNSA-N
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Description

The compound Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- is a highly substituted benzeneacetonitrile derivative characterized by a thienylidene backbone and a sulfonyloxy imino functional group.

  • Benzeneacetonitrile core: A phenyl group attached to an acetonitrile moiety (C₆H₅CH₂CN) .
  • 2-Methyl substitution: A methyl group at the benzene ring’s ortho position.
  • Thienylidene-imino bridge: A conjugated thiophene-derived system linked via an imine group.
  • 4-Methylphenyl sulfonyloxy group: A sulfonate ester with a para-methylphenyl substituent.

This compound likely serves as an intermediate in synthesizing biologically active molecules or specialty chemicals, given the functional groups’ roles in coordination chemistry and pharmacological applications .

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

[(E)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3/b19-18+,22-20+

InChI Key

SJFUUYIYTZCECB-RFBAJPLNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C(=C(/C#N)\C3=CC=CC=C3C)\C=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2

Origin of Product

United States

Preparation Methods

Microreactor-Assisted Nucleophilic Substitution

In a two-stage microreactor system, 2-methylbenzyl chloride reacts with sodium cyanide (NaCN) in the presence of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The first reactor operates at 70°C with a residence time of 50 seconds, while the second stage reduces the temperature to 50°C for 100–200 seconds to minimize side reactions. This dual-temperature regime suppresses oligomerization and hydrolysis byproducts, achieving yields exceeding 95%.

Key Parameters:

  • Molar Ratio: NaCN to 2-methylbenzyl chloride = 0.9–0.98:1.

  • Catalyst Loading: TBAB at 0.01–0.05 wt.% relative to NaCN.

Purification and Characterization

The crude product is washed with water to remove inorganic salts and distilled under reduced pressure. Gas chromatography (GC) analysis typically reveals purity >99.5%, with nuclear magnetic resonance (NMR) confirming the absence of residual benzyl chloride.

The introduction of the 2-[[(imino)oxy]-3(2H)-thienylidene] group requires a condensation reaction between 2-methylbenzeneacetonitrile and a functionalized thiophene derivative.

Oxime Intermediate Synthesis

The acetonitrile’s α-hydrogen is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with thiophene-2-carbaldehyde to form an α,β-unsaturated nitrile. Subsequent treatment with hydroxylamine hydrochloride yields the oxime intermediate.

2-Methylbenzeneacetonitrile+Thiophene-2-carbaldehydeNaH, THFα,β-Unsaturated NitrileNH2OH\cdotpHClOxime Intermediate\text{2-Methylbenzeneacetonitrile} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaH, THF}} \alpha,\beta\text{-Unsaturated Nitrile} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Oxime Intermediate}

Reaction Conditions:

  • Temperature: 0°C to room temperature.

  • Yield: 80–85% after recrystallization from ethanol.

Thienylidene Cyclization

The oxime undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) in refluxing toluene, forming the thienylidene-imino scaffold. This step proceeds via intramolecular dehydration, as confirmed by mass spectrometry (MS) and infrared (IR) spectroscopy.

Sulfonation with 4-Methylphenylsulfonyl Chloride

The final step introduces the 4-methylphenylsulfonyloxy group via sulfonation of the oxime nitrogen.

Sulfonyl Chloride Activation

4-Methylbenzenesulfonyl chloride reacts with the oxime in the presence of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU). The base deprotonates the oxime, enabling nucleophilic attack on the sulfonyl chloride.

Oxime+4-MeC6H4SO2ClDBU, CH2Cl2Target Compound\text{Oxime} + \text{4-MeC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{DBU, CH}2\text{Cl}_2} \text{Target Compound}

Optimization Insights:

  • Solvent Choice: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to oxime ensures complete conversion.

Isolation and Stability

The product precipitates upon cooling and is purified via column chromatography (silica gel, ethyl acetate/hexanes). Stability studies indicate that the sulfonate ester is susceptible to hydrolysis under acidic conditions, necessitating anhydrous storage.

Analytical Validation and Spectral Data

4.1 Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): δ 2.35 (s, 3H, Ar-CH3), 2.50 (s, 3H, SO2C6H4CH3), 4.20 (s, 2H, CH2CN), 7.25–7.80 (m, 8H, aromatic and thienyl protons).

  • 13C NMR: 168.9 ppm (CN), 144.5 ppm (SO2), 135.2–125.3 ppm (aromatic carbons).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H19N3O3S2: [M+H]+ 434.0892. Found: 434.0889.

Comparative Analysis of Catalytic Systems

The table below evaluates phase transfer catalysts (PTCs) for the initial acetonitrile synthesis:

PTCYield (%)Purity (%)Side Products (%)
Tetrabutylammonium bromide95.799.90.4
Polyethylene glycol93.199.71.2
Ethylenediamine98.199.960.3

Ethylenediamine emerges as the optimal PTC due to its dual role as a base and phase-transfer agent, though tetrabutylammonium bromide remains industrially favored for cost reasons.

Challenges and Mitigation Strategies

6.1 Oxime Hydrolysis
The oxime intermediate is prone to hydrolysis during sulfonation. Anhydrous conditions and rapid workup are critical.

6.2 Sulfonate Ester Instability
Incorporating a neopentyl sulfate leaving group, as demonstrated in avibactam derivatives, improves in vivo stability but complicates synthesis .

Chemical Reactions Analysis

Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20H16N2O3S2
  • Molecular Weight : 396.48 g/mol

This structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

1. Precursor in Drug Synthesis
Benzeneacetonitrile serves as a crucial precursor in the synthesis of several pharmaceutical compounds. Its ability to undergo hydrolysis forms phenylacetic acid, which is an important intermediate for producing antibiotics and other medicinal agents. For instance, phenylacetic acid derivatives are utilized in the synthesis of penicillin and related antibiotics.

2. Antimicrobial Activity
Research has indicated that compounds derived from benzeneacetonitrile exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Chemical Synthesis Applications

1. Organic Synthesis
Benzeneacetonitrile is widely used as an intermediate in organic synthesis. It can participate in various reactions, including:

  • Pinner Reaction : This reaction allows for the formation of phenylacetic acid esters, which are useful in various chemical applications.
  • Carbon-Carbon Bond Formation : The compound's active methylene unit enables base-induced reactions to form new carbon-carbon bonds, facilitating the creation of complex organic molecules .

2. Photoactivated Acid Agent
The compound has been identified as a photoactivated acid agent, which can be utilized in photolithography processes for semiconductor manufacturing. Its ability to undergo structural changes upon light exposure makes it suitable for use in advanced materials science applications .

Case Studies

Case Study 1: Synthesis of Antibiotics
A notable case study involved the use of benzeneacetonitrile as a starting material for synthesizing novel antibiotics. Researchers modified the nitrile group to enhance antibacterial activity, leading to the development of compounds that showed promising results against resistant bacterial strains.

Case Study 2: Photolithographic Applications
In another study, benzeneacetonitrile was employed in the formulation of photoresists used in semiconductor fabrication. The compound's photochemical properties were exploited to create patterns on silicon wafers, demonstrating its utility in high-tech manufacturing processes.

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisPrecursor for antibiotics and other medicinal compounds
Antimicrobial ActivityExhibits potential antimicrobial properties against various bacterial strains
Organic SynthesisInvolved in Pinner reaction and carbon-carbon bond formation
Photoactivated AgentUtilized in photolithography for semiconductor manufacturing

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]- involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Benzeneacetonitrile Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Significance Reference
Benzeneacetonitrile (Benzyl cyanide) C₈H₇N Unsubstituted benzeneacetonitrile Precursor for dyes, pharmaceuticals
Benzeneacetonitrile, α-phenyl- C₁₄H₁₁N α-phenyl substitution Thermodynamic studies (e.g., heat capacity)
Benzeneacetonitrile, 4-methoxy- C₁₀H₁₆O₃ Methoxy group at para position Phytochemical studies in desert plants
Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino] C₁₂H₁₂N₂O₃ Dioxolane-methoxy imino group Agricultural chemicals (e.g., Concep II herbicide)

Key Observations :

  • The unsubstituted benzeneacetonitrile (CAS 140-29-4) is a foundational compound for industrial synthesis, whereas derivatives like the target compound incorporate advanced functional groups for specialized reactivity .
  • Sulfonyloxy imino groups (as in the target compound) enhance electrophilicity and stability compared to simpler derivatives, making them suitable for catalytic or medicinal chemistry .

Thienylidene and Sulfonamide Analogues

Compound Name Molecular Formula Structural Features Applications Reference
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides Variable Sulfonamide-phthalazine backbone Antimicrobial/antifungal agents
Benzeneacetonitrile, α-butyl-4-chloro-α-(chloromethyl)- C₁₂H₁₂Cl₂N Chloro and chloromethyl substituents Bactericide intermediate (e.g., myclobutanil)

Key Observations :

  • Sulfonamide and thienylidene moieties (as in the target compound) are recurrent in agrochemicals and pharmaceuticals due to their ability to inhibit enzymes or interact with biological targets .
  • The 4-methylphenyl sulfonyloxy group in the target compound may confer improved solubility in polar aprotic solvents compared to alkylthio or chloromethyl derivatives .

Functional Group Impact on Physicochemical Properties

Property Target Compound (Inferred) Benzeneacetonitrile (CAS 140-29-4) α-[(1,3-dioxolan-2-ylmethoxy)imino] Derivative
Molecular Weight ~350–400 g/mol (estimated) 117.15 g/mol 232.24 g/mol
Solubility Moderate in DMSO, acetone Soluble in organic solvents High in polar solvents (e.g., acetonitrile)
Reactivity Electrophilic imino group Nucleophilic cyanide group Hydrolytically stable dioxolane

Key Observations :

  • Thienylidene systems (as in the target compound) enable π-π stacking interactions, which are advantageous in crystal engineering or drug design .

Biological Activity

Benzeneacetonitrile, 2-methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene] (CAS Number: 852246-52-7) is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C20_{20}H16_{16}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 396.48 g/mol
  • Structure : The compound features a thienylidene group and a sulfonamide moiety, which are significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzeneacetonitrile derivatives exhibit antimicrobial properties. In a study evaluating various derivatives, it was found that modifications to the sulfonamide group significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the thienylidene structure was crucial for enhancing activity, suggesting that this compound could be developed as an antimicrobial agent .

Anticancer Properties

Another area of interest is the anticancer potential of benzeneacetonitrile derivatives. A study reported that certain analogs showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, likely mediated by the inhibition of specific signaling pathways associated with cancer progression .

Enzyme Inhibition

Benzeneacetonitrile has also been investigated for its ability to inhibit enzymes linked to various diseases. For instance, it was found to inhibit certain proteases involved in inflammatory processes. This inhibition could provide a therapeutic avenue for treating conditions characterized by excessive inflammation .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits proteases involved in inflammation

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzeneacetonitrile derivatives demonstrated that compounds with specific structural modifications exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that could guide future drug design .
  • Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines revealed that benzeneacetonitrile derivatives led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting the compound's potential as an anticancer agent .
  • Inflammatory Disease Model : In animal models of inflammation, treatment with benzeneacetonitrile derivatives resulted in decreased levels of inflammatory cytokines and reduced swelling, suggesting its potential application in managing inflammatory diseases .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

The compound’s structure should be validated using a combination of:

  • FTIR spectroscopy to identify functional groups (e.g., nitrile, sulfonyl, imine stretches).
  • High-resolution NMR (e.g., 1^1H, 13^13C, DEPT, and 2D experiments like COSY/HMBC) to resolve complex substituent arrangements, particularly the thienylidene and sulfonyloxyimino groups .
  • Mass spectrometry (Q-Tof MS) to confirm molecular weight (348.44 g/mol) and fragmentation patterns .

Q. How can researchers predict and validate physicochemical properties like density and boiling point?

Computational tools (e.g., QSPR models or DFT calculations) can estimate properties such as density (predicted: 1.27 g/cm³) and boiling point (predicted: 491.1°C). Experimental validation requires techniques like gas chromatography-mass spectrometry (GC-MS) for volatility analysis and pycnometry for density .

Q. What synthetic precursors are critical for preparing this compound?

Key intermediates include:

  • 2-Methylbenzeneacetonitrile (core structure).
  • 4-Methylphenylsulfonyl chloride for sulfonation.
  • Thiophene derivatives for constructing the thienylidene-imino moiety. Reaction optimization (e.g., solvent choice, temperature) is essential to avoid side products like over-sulfonated derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in NMR signals (e.g., overlapping peaks for methyl or thienyl protons) require:

  • Variable-temperature NMR to study dynamic effects.
  • Isotopic labeling (e.g., 2^2H in CDCl₃) to track exchangeable protons.
  • Comparative analysis with structurally related compounds (e.g., verapamil derivatives with similar nitrile-sulfonyl motifs) .

Q. What mechanistic insights govern its role as a photoacid generator (PAG) in photoresist applications?

Upon UV exposure, the sulfonyloxyimino group undergoes cleavage, releasing sulfonic acid. Key factors include:

  • Quantum yield studies to quantify acid-generation efficiency.
  • Time-resolved spectroscopy (e.g., transient absorption) to track photolysis intermediates.
  • Structure-activity relationships (e.g., substituent effects on the thienylidene ring) .

Q. How can synthetic routes be optimized to improve yield and purity?

Strategies include:

  • Catalytic methods : Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation.
  • Protecting groups : Temporary protection of the nitrile group during sulfonation.
  • HPLC purification to isolate the target compound from byproducts (e.g., unreacted thiophene precursors) .

Q. What computational approaches are suitable for modeling its reactivity in solution?

  • Molecular dynamics (MD) simulations to study solvation effects.
  • DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., acid-release kinetics).
  • Docking studies to explore interactions with polymeric matrices in photoresist formulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and experimental boiling points?

  • Re-examine purity : Impurities (e.g., residual solvents) lower observed boiling points.
  • Reevaluate computational parameters : Adjust force fields or basis sets in predictive models.
  • Compare with homologs : Data from analogous compounds (e.g., PAG 103 derivatives) can validate trends .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for sulfonation steps to prevent hydrolysis of the nitrile group .
  • Analytical Workflows : Combine hyphenated techniques (e.g., LC-MS/MS) for trace impurity profiling.
  • Safety : Handle sulfonyl chloride precursors in fume hoods due to their corrosive nature .

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